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Compound of Interest

Compound Name: (2)-SU14813

Cat. No.: B1662422

(Z2)-SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK)
inhibitor with significant anti-angiogenic and anti-tumor activities. Developed from the same
chemical library as sunitinib, SU14813 primarily targets members of the split-kinase domain
RTK family, which are crucial mediators of tumor growth, angiogenesis, and metastasis.[1][2][3]
This guide provides a detailed comparison of the inhibitory activity of (Z)-SU14813 against its
primary targets and a panel of other kinases, supported by experimental data and protocols.

Data Presentation: Kinase Inhibition Profile of (Z)-
SuU14813

The selectivity of (Z)-SU14813 has been evaluated against a panel of 38 kinases in
biochemical assays. The compound demonstrates high potency against its intended targets,
with IC50 values in the low nanomolar range.[4][5] In contrast, it exhibits significantly lower
activity against other non-target tyrosine kinases, with IC50 values ranging from approximately
1 to over 200 umol/L, indicating a selectivity of 100- to 10,000-fold for its primary targets.[4][5]

The following tables summarize the in vitro inhibitory activity of (Z)-SU14813 against its primary
targets and a selection of off-target kinases.

Table 1: Inhibitory Activity of (Z)-SU14813 against Primary Kinase Targets
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Kinase Target Biochemical IC50 (nM) Cellular IC50 (nM)
VEGFR1 (Flt-1) 2[5][6][71(8]

VEGFR2 (KDR/Flk-1) 50[5][6][7][8] 5.2[4][7]

PDGFRf 4[5][61[7118] 9.9[41[7]

KIT 15[5][6][71[8] 11.2[4][7]

FLT3 21050

CSF1R/FMS 21050

*The IC50 values for FLT3 and CSF1R/FMS are reported to be in the range of 0.002 to 0.05
pMmol/L (2 to 50 nM)[4].

Table 2: Cross-Reactivity Profile of (Z)-SU14813 against Off-Target Kinases

Off-Target Kinase Biochemical IC50 (uM)
FGFR1 3.5[5][8]

c-Met 9[5][8]

Src 2.5[5][8]

EGFR >20[5][8]

Experimental Protocols

The following is a representative protocol for a biochemical kinase inhibition assay, similar to
the methods used to determine the IC50 values for (Z)-SU14813.

Protocol: In Vitro Kinase Inhibition Assay using GST-
Fusion Proteins

This protocol describes the determination of kinase inhibition by measuring the phosphorylation
of a substrate by a purified kinase expressed as a Glutathione S-Transferase (GST) fusion
protein.
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. Materials and Reagents:
Purified recombinant kinases (GST-fusion proteins)
Specific peptide or protein substrate for each kinase
(Z)-SU14813 stock solution (e.g., 10 mM in DMSO)

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20)

[y-33P]ATP or unlabeled ATP

96-well assay plates

Phosphocellulose filter mats or plates
Wash buffer (e.g., 0.75% phosphoric acid)

Scintillation counter and scintillation fluid (for radiometric assay) or specific antibodies for
ELISA-based detection.

. Procedure:

Compound Dilution: Prepare a serial dilution of (Z)-SU14813 in kinase assay buffer. A typical
starting concentration for the assay might be 10 uM, with subsequent 3-fold or 10-fold
dilutions. A vehicle control (DMSO) should be included.

Kinase Reaction Setup:
o Add 10 puL of the diluted (Z)-SU14813 or vehicle control to the wells of a 96-well plate.

o Add 20 puL of a solution containing the purified kinase and its specific substrate in kinase
assay buffer to each well.

o Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind
to the kinase.
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¢ Initiation of Kinase Reaction:

o Start the reaction by adding 20 pL of a solution containing ATP in kinase assay buffer. For
radiometric assays, [y-33P]ATP is included. The final ATP concentration should be close to
the Km value for each specific kinase.

o Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
e Termination and Detection (Radiometric Method):

o Stop the reaction by adding a stop buffer (e.g., 30% acetic acid) or by spotting the reaction
mixture onto phosphocellulose filter mats.

o Wash the filter mats extensively with wash buffer to remove unincorporated [y-33P]ATP.
o Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.
o Data Analysis:

o Calculate the percentage of kinase activity inhibition for each concentration of (Z)-
SU14813 relative to the vehicle control.

o Plot the percent inhibition against the logarithm of the inhibitor concentration.

o Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using
appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations
Experimental Workflow for Kinase Inhibition Assay
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Caption: Workflow for an in vitro kinase inhibition assay.
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Caption: Key signaling pathways inhibited by (Z)-SU14813.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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